![molecular formula C13H14ClFN4O B2730128 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide CAS No. 2411285-62-4](/img/structure/B2730128.png)
2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide
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Overview
Description
2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide is a synthetic organic compound that features a triazole ring, a fluorophenyl group, and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide
- 3-Chloro-N-(2-fluorophenyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)propanamide
Uniqueness
2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-9(14)13(20)16-6-12-17-8-19(18-12)7-10-3-2-4-11(15)5-10/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBLECSYVBIZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C=N1)CC2=CC(=CC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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